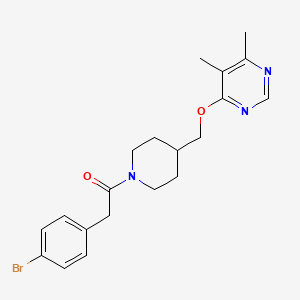
3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride is a chemical compound with the linear formula C8H8ClN3O . It has a molecular weight of 197.63 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H . This indicates the presence of a chlorine atom (Cl), an oxygen atom (O), three nitrogen atoms (N), and eight carbon atoms © in the structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Medicine and Agriculture
Compounds with 1,3,4-oxadiazole moieties, such as “3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride”, have been found to be biologically active and play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Antimicrobial Activity
Many 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . This suggests that “3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride” could potentially have similar antimicrobial properties.
Anticancer Activity
1,2,4-oxadiazole derivatives have been extensively studied and a vast number of compounds have shown a variety of biological activities, such as anticancer . Therefore, “3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride” could potentially be used in cancer research.
Anti-inflammatory and Analgesic Properties
It has been proven that many oxadiazole derivatives exhibit anti-inflammatory and analgesic properties . This suggests that “3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride” could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antidepressant Activity
1,2,4-oxadiazole derivatives have been found to have antidepressant effects . This suggests that “3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride” could potentially be used in the development of new antidepressant drugs.
Plant Protection Agents
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . This suggests that “3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride” could potentially be used in the development of new plant protection agents.
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to target rpn6, a subunit of the 26s proteasome , and carbonic anhydrase . These targets play crucial roles in protein degradation and pH regulation, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related 1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, including thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase, and the nf-kb signaling pathway .
Pharmacokinetics
Similar 1,3,4-oxadiazole derivatives have been reported to have positive oral bioavailability , suggesting that this compound might also exhibit favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit antiviral activity against various viruses of the flaviviridae family, such as zika, dengue, japanese encephalitis, and classical swine fever viruses .
properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIIONKCBPSCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride | |
CAS RN |
1052406-10-6 |
Source


|
| Record name | 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)


![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)